![molecular formula C16H13N3O2 B252161 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PADAC and is a white crystalline powder with a molecular weight of 308.35 g/mol.
Mecanismo De Acción
The mechanism of action of PADAC involves the inhibition of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication. It also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
PADAC has been found to have a low toxicity profile and does not exhibit any significant adverse effects on biochemical and physiological parameters such as liver and kidney function, blood glucose levels, and lipid profiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PADAC has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, its limitations include its low solubility in water, which can limit its use in some experiments, and the need for further studies to determine its long-term effects.
Direcciones Futuras
Several future directions for research on PADAC include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and optimizing its synthesis for better yields and purity. Additionally, further studies are needed to determine its safety and efficacy in animal and human models.
Métodos De Síntesis
PADAC can be synthesized by the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out under reflux conditions.
Aplicaciones Científicas De Investigación
PADAC has been studied extensively for its potential applications in various fields. It has been found to exhibit antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. It has also shown potential as an anticancer agent by inhibiting the growth of cancer cells.
Propiedades
Fórmula molecular |
C16H13N3O2 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)17-14-10-6-5-9-13(14)16-18-15(19-21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,20) |
Clave InChI |
DILGTKBUVXQTMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)

![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B252164.png)